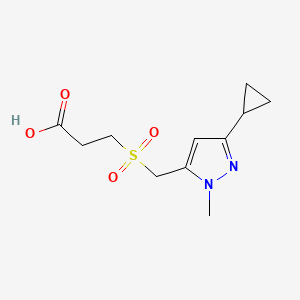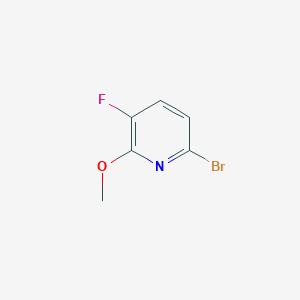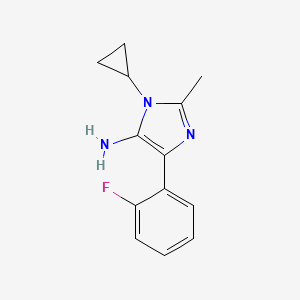
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine and contains multiple functional groups, including a hydroxymethyl group and a carboxylic acid methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the esterification of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents can be explored to improve the sustainability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 5-(3-Carboxyphenyl)pyridine-2-carboxylic acid methyl ester.
Reduction: 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of dyes, rubber additives, and surfactants.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-2-pyridinecarboxylic acid methyl ester
- 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid methyl ester
- 5-(3-Aminomethylphenyl)pyridine-2-carboxylic acid methyl ester
Uniqueness
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making the compound versatile for various applications.
Propriétés
Numéro CAS |
927435-98-1 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3 |
Clé InChI |
VQVDZRQVBSINLX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


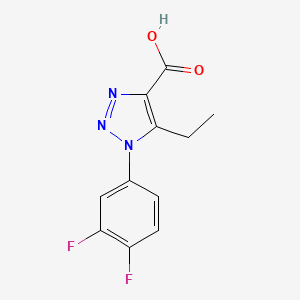
![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)






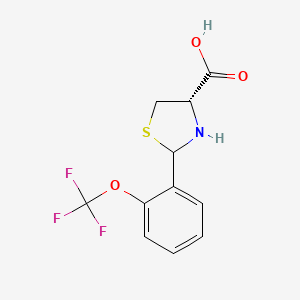
![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
